MAO‑B Inhibitory Potency: 83‑Fold Improvement Over Primaquine in a Fluorescence‑Based Recombinant Human Enzyme Assay
Tert‑butyl 8‑amino‑decahydroquinoline‑1‑carboxylate inhibits recombinant human MAO‑B with an IC₅₀ of 1,130 nM in a fluorescence assay measuring kynuramine conversion to 4‑hydroxyquinoline [1]. In contrast, primaquine—the prototypical aromatic 8‑aminoquinoline antimalarial—exhibits an MAO‑B IC₅₀ of approximately 93,900 nM (calculated from the 626‑fold potency differential of its 5‑(4‑trifluoromethylphenoxy)‑4‑methyl analog, which has an IC₅₀ of 150 nM) [2]. This represents an approximately 83‑fold greater MAO‑B inhibitory potency for the saturated decahydroquinoline scaffold bearing a Boc protecting group compared to the aromatic 8‑aminoquinoline drug primaquine when tested under comparable in vitro conditions.
| Evidence Dimension | Inhibition of recombinant human MAO‑B (IC₅₀) |
|---|---|
| Target Compound Data | 1,130 nM (1.13 µM) |
| Comparator Or Baseline | Primaquine: ~93,900 nM (~94 µM); 5‑(4‑trifluoromethylphenoxy)‑4‑methylprimaquine: 150 nM |
| Quantified Difference | ~83‑fold more potent than primaquine; ~7.5‑fold less potent than the highly optimized 5‑phenoxy analog |
| Conditions | Recombinant human MAO‑B; substrate: kynuramine; detection: fluorescence of 4‑hydroxyquinoline at 20 min; curated by BindingDB/ChEMBL |
Why This Matters
This potency differential establishes that the saturated decahydroquinoline core, when functionalized with an 8‑amino group and N‑Boc protection, is not merely a 'reduced primaquine analog' but rather a distinct chemotype with significantly enhanced MAO‑B engagement—critical for users selecting building blocks for CNS‑targeted probe or lead discovery programs where MAO‑B inhibition is the desired pharmacology.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). IC50 MAO‑B: 1.13×10³ nM; IC50 MAO‑A: >1.00×10⁵ nM. Assay: Inhibition of kynuramine conversion to 4‑hydroxyquinoline after 20 min by fluorescence. Curated by ChEMBL. View Source
- [2] Nanayakkara NPD, et al. Inhibition of human monoamine oxidase A and B by 5‑phenoxy 8‑aminoquinoline analogs. Bioorg. Med. Chem. Lett. 2012. 5‑(4‑Trifluoromethylphenoxy)‑4‑methylprimaquine IC50 MAO‑B = 150 nM (626‑fold more potent than primaquine). View Source
